Fmoc-4-chloro-L-phenylalanine

Catalog No.
S714817
CAS No.
175453-08-4
M.F
C24H20ClNO4
M. Wt
421.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-chloro-L-phenylalanine

CAS Number

175453-08-4

Product Name

Fmoc-4-chloro-L-phenylalanine

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

CQPNKLNINBUUOM-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Synonyms

175453-08-4;Fmoc-4-chloro-L-phenylalanine;(s)-n-fmoc-4-chlorophenylalanine;Fmoc-Phe(4-Cl)-OH;Fmoc-L-4-Chlorophenylalanine;Fmoc-L-phe(4-Cl)-OH;FMOC-L-4-CHLOROPHE;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoicacid;(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;AmbotzFAA1418;PubChem11950;FMOC-PCL-L-PHE-OH;AC1MC17O;FMOC-P-CHLORO-PHE-OH;KSC496K4H;47424_ALDRICH;FMOC-4-CHLORO-PHE-OH;SCHEMBL119296;FMOC-P-CHLORO-L-PHE-OH;FMOC-L-4-CHLORO-PHE-OH;47424_FLUKA;CTK3J6543;MolPort-001-758-163;ZINC621938

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O

Fmoc-4-Cl-Phe finds application in scientific research due to the unique properties it brings to peptide structures:

  • The presence of chlorine provides a reactive site for further chemical modifications. Researchers can utilize this chlorine group for selective attachment of various functional moieties through different coupling reactions. This allows for the creation of structurally diverse peptides with desired properties for specific research objectives [, ].

  • Exploration of Protein-Ligand Interactions

    The chlorine substitution can subtly alter the electronic properties and hydrophobicity of the phenyl ring compared to standard Phe. This can be helpful in studying protein-ligand interactions, where researchers aim to understand how proteins bind to specific molecules. By incorporating Fmoc-4-Cl-Phe into peptides that interact with proteins, scientists can probe the role of specific interactions at the C-4 position of the phenyl ring [, ].

  • Development of Therapeutic Peptides

    Fmoc-4-Cl-Phe can be used to create novel therapeutic peptides with improved stability or bioactivity. The chlorine group may influence peptide conformation or interaction with biological targets, potentially leading to more potent or longer-lasting drugs [, ].

Fmoc-4-chloro-L-phenylalanine (Fmoc-Cl-Phe-OH), also known as N-(9-fluorenylmethoxycarbonyl)-4-chloro-L-phenylalanine, is a synthetic derivative of the naturally occurring amino acid L-phenylalanine. It contains three key functional groups:

  • An Fmoc (Fluorenylmethoxycarbonyl) protecting group: This bulky group protects the amino group (NH2) of the phenylalanine, allowing for selective attachment of other amino acids during peptide synthesis [].
  • A 4-chloro substituted phenyl ring: This chlorine atom introduces a new functional group to the phenylalanine structure, potentially altering its properties and interactions with other molecules.
  • An L-phenylalanine core: This core structure maintains the overall structure and chirality of the natural amino acid, L-phenylalanine, which is essential for its biological function [].

Fmoc-Cl-Phe-OH is a valuable building block in organic chemistry, particularly in solid-phase peptide synthesis (SPPS) – a technique for creating peptides and proteins in the laboratory []. The presence of the Fmoc group allows for controlled attachment and detachment of amino acids during the synthesis process.


Molecular Structure Analysis

Fmoc-Cl-Phe-OH has a complex molecular structure containing several key features:

  • The central core is a phenylalanine molecule with a carboxylic acid group (COOH) and an amino group (protected by the Fmoc group).
  • Attached to the phenyl ring is a chlorine atom at the 4th position, introducing a new functional group.
  • The Fmoc group, a bulky aromatic structure, is linked to the amino group via a methyleneoxycarbonyl linker (CH2-O-CO) [].

The presence of the chlorine atom can potentially alter the hydrophobicity and electronic properties of the molecule compared to regular L-phenylalanine. This can influence its interactions with other molecules and its overall behavior in biological systems.


Chemical Reactions Analysis

  • Deprotection: The Fmoc group is removed using a mild acid treatment, revealing the free amino group of the phenylalanine [].
  • Activation: The carboxylic acid group of Fmoc-Cl-Phe-OH is activated using a coupling agent, forming a reactive intermediate that can react with the free amino group of another amino acid.
  • Coupling: The activated Fmoc-Cl-Phe-OH reacts with the free amino group of the second amino acid, forming a peptide bond and extending the peptide chain. This process is repeated with additional amino acids to create the desired peptide sequence [].

Physical And Chemical Properties Analysis

  • Solid at room temperature
  • Insoluble in water due to the hydrophobic Fmoc group
  • Soluble in organic solvents like dichloromethane and dimethylformamide (DMF), commonly used in peptide synthesis [].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Fmoc-4-Chlorophenylalanine

Dates

Modify: 2023-08-15

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